MFCD28785977

概要

説明

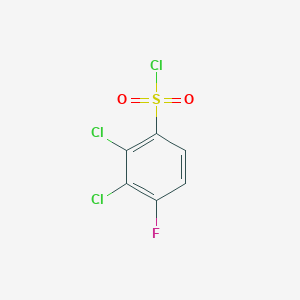

MFCD28785977 is an organic compound with the molecular formula C6H3Cl2FO2S. It is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MFCD28785977 typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. One common method includes the reaction of 2,3-dichlorobenzenesulfonyl chloride with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

化学反応の分析

Types of Reactions

MFCD28785977 undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in the presence of a base to facilitate the substitution of the sulfonyl chloride group.

Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the desired transformation.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while coupling reactions would result in the formation of biaryl compounds.

科学的研究の応用

MFCD28785977 has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism of action of MFCD28785977 involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

類似化合物との比較

Similar Compounds

- 2-Chloro-4-fluorobenzenesulphonyl chloride

- 4-Chloro-2-fluorobenzenesulphonyl chloride

Comparison

Compared to similar compounds, MFCD28785977 is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement can influence the compound’s reactivity and the types of reactions it undergoes. For example, the presence of two chlorine atoms may enhance its electrophilicity, making it more reactive in certain substitution reactions.

生物活性

MFCD28785977, also known as 3,4-Dichloro-2-fluorobenzenesulfonamide, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Molecular Formula : C₆H₄Cl₂FNO₂S

Molecular Weight : 244.07 g/mol

IUPAC Name : 3,4-dichloro-2-fluorobenzenesulfonamide

The compound features a unique arrangement of halogen atoms that influences its reactivity and biological properties. The presence of chlorine and fluorine enhances lipophilicity and membrane permeability, which are critical for biological interactions.

This compound's mechanism primarily involves its interaction with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of target enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in understanding its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit hexokinase activity, which is pivotal in glycolysis—a pathway often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). The compound's structural modifications allow it to bind effectively to hexokinase, enhancing its inhibitory effects compared to traditional inhibitors like 2-deoxy-d-glucose (2-DG) .

Cytotoxic Effects

In vitro studies have demonstrated that this compound has potent cytotoxic effects on cancer cell lines. The compound's effectiveness is enhanced under hypoxic conditions, which are common in tumor microenvironments. The lowest IC50 values were observed for fluorinated derivatives of similar structures, indicating that modifications at the C-2 position significantly improve cytotoxicity .

Comparative Analysis

A comparison with similar compounds highlights this compound's unique properties:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | 3,4-Dichloro-2-fluorobenzenesulfonamide | Hexokinase inhibition; cytotoxicity in GBM |

| 2-Deoxy-D-Glucose (2-DG) | D-glucose analog | Glycolysis inhibition; limited pharmacokinetics |

| Fluorinated Derivatives of 2-DG | Halogenated glucose analogs | Enhanced hexokinase inhibition; improved stability |

Case Studies

- Glioblastoma Multiforme (GBM) Treatment : In a study focusing on GBM cell lines, this compound was evaluated alongside fluorinated derivatives. Results indicated that while both classes exhibited significant inhibition of hexokinase, this compound showed superior binding affinity and lower IC50 values under hypoxic conditions .

- Enzyme Interaction Studies : Molecular docking studies revealed that this compound binds to hexokinase similarly to glucose but with enhanced stability due to its halogen substitutions. This property may offer a novel approach to targeting metabolic pathways in cancer therapy.

特性

IUPAC Name |

2,3-dichloro-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-5-3(10)1-2-4(6(5)8)13(9,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKVJWRZZICPKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。